molecular formula C29H54 B13794589 As-Indacene, dodecahydro-4-(1-octylnonyl)- CAS No. 55530-51-3

As-Indacene, dodecahydro-4-(1-octylnonyl)-

Cat. No.: B13794589
CAS No.: 55530-51-3
M. Wt: 402.7 g/mol
InChI Key: JSKCOAYGYKRYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves multiple steps, typically starting with the preparation of the indacene core. The synthetic route may include hydrogenation reactions to achieve the dodecahydro form and subsequent alkylation to introduce the 1-octylnonyl group . Industrial production methods would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings during hydrogenation and alkylation steps.

Chemical Reactions Analysis

As-Indacene, dodecahydro-4-(1-octylnonyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indacene core or the octylnonyl chain are replaced by other groups.

Scientific Research Applications

As-Indacene, dodecahydro-4-(1-octylnonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves its interaction with molecular targets, which could include enzymes, receptors, or other proteins. The pathways involved may depend on the specific application or biological context. For example, in medicinal chemistry, the compound might interact with cellular receptors to exert a therapeutic effect .

Comparison with Similar Compounds

Similar compounds to As-Indacene, dodecahydro-4-(1-octylnonyl)- include:

  • 9-(4-as-Decahydroindacenyl)heptadecane
  • 9-(4-as-Perhydroindacenyl)heptadecane

These compounds share a similar indacene core but differ in the degree of hydrogenation or the nature of the substituent groups. The uniqueness of As-Indacene, dodecahydro-4-(1-octylnonyl)- lies in its specific substitution pattern and the resulting chemical and physical properties .

Properties

CAS No.

55530-51-3

Molecular Formula

C29H54

Molecular Weight

402.7 g/mol

IUPAC Name

4-heptadecan-9-yl-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydro-as-indacene

InChI

InChI=1S/C29H54/c1-3-5-7-9-11-13-17-24(18-14-12-10-8-6-4-2)29-23-25-19-15-20-26(25)27-21-16-22-28(27)29/h24-29H,3-23H2,1-2H3

InChI Key

JSKCOAYGYKRYTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)C1CC2CCCC2C3C1CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.